molecular formula C26H22P2 B1586061 cis-1,2-Bis(diphenylphosphino)ethylene CAS No. 983-80-2

cis-1,2-Bis(diphenylphosphino)ethylene

Cat. No. B1586061
CAS RN: 983-80-2
M. Wt: 396.4 g/mol
InChI Key: NCKJIJSEWKIXAT-DQRAZIAOSA-N
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Description

Cis-1,2-Bis(diphenylphosphino)ethylene (dppv) is an organophosphorus compound with the formula C2H2(PPh2)2 (Ph = C6H5). Both the cis and trans isomers are known, but the cis isomer is of primary interest . It is classified as a diphosphine ligand, which is a bidentate ligand in coordination chemistry .


Synthesis Analysis

The diphosphine is prepared by the reaction of lithium diphenylphosphide with cis-dichloroethylene . The reaction is represented as follows: 2 LiPPh2 + C2H2Cl2 → C2H2(PPh2)2 + 2 LiCl .


Molecular Structure Analysis

The molecular structure of cis-1,2-Bis(diphenylphosphino)ethylene was confirmed by single crystal X-ray diffraction .


Chemical Reactions Analysis

The reaction of cis-1,2-bis(diphenylphosphino)ethylene (dppv) with CuX (X = CN, SCN) in a 1:1 M molar ratio in DCM–MeOH (50:50 V/V) under refluxing conditions gave two dimeric Cu(I) complexes .


Physical And Chemical Properties Analysis

Cis-1,2-Bis(diphenylphosphino)ethylene is a white solid with a melting point of 125 °C . Its molecular weight is 396.40 .

Scientific Research Applications

  • Coordination Chemistry : dppv is a bidentate ligand in coordination chemistry . It gives rise to the complex Ni (dppv) 2 and the coordination polymer [Ni (dppv)] n .

  • Preparation of Diphosphine : The diphosphine is prepared by reaction of lithium diphenylphosphide with cis-dichloroethylene .

  • Copper (I) Catalyzed C–H Activation : The reaction of dppv with CuX (X = CN, SCN) in 1 : 1 M molar ratio in DCM–MeOH (50 : 50 V/V) under refluxing conditions gave two dimeric Cu (i) complexes .

  • Metal-Catalyzed Allylic Alkylation : dppv can act as a ligand for metal-catalyzed allylic alkylation .

  • Decarboxylation of Allylic Esters : It can be used in the decarboxylation of allylic esters .

  • 1,3-Diene Synthesis : dppv is used in the synthesis of 1,3-dienes .

  • Cycloaddition Reactions : It can be used in cycloaddition reactions .

  • Carbonylation Reactions : dppv is used in carbonylation reactions .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 .

Future Directions

The complexes of cis-1,2-bis(diphenylphosphino)ethylene were found to be efficient catalysts for the conversion of terminal alkynes into propiolic acids with CO2 . Owing to their excellent catalytic activity, the reactions proceed at atmospheric pressure and ambient temperature (25 °C) . This suggests potential future directions in the field of catalysis.

properties

IUPAC Name

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKJIJSEWKIXAT-DQRAZIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(/C=C\P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601283879
Record name 1,2-Bis(diphenylphosphino)ethylene
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Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

cis-1,2-Bis(diphenylphosphino)ethylene

CAS RN

983-80-2, 983-81-3
Record name cis-1,2-Bis(diphenylphosphino)ethylene
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Record name cis-Vinylenebis(diphenylphosphine)
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Record name 983-80-2
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Record name Phosphine, trans-
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Record name 1,2-Bis(diphenylphosphino)ethylene
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Record name trans-vinylenebis[diphenylphosphine]
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Record name cis-vinylenebis[diphenylphosphine]
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Synthesis routes and methods

Procedure details

(C6H5)2PCH2CH2P(C6H5)2 ; (CH3CH2)2PCH2CH2P(CH2CH3)2 ; (CH3)2PCH2CH2P(CH3)2; (C6H5)2PCH2P(C6H5)2 ; and [(C6H5)2PCH2CH2 ]2P(C6H5).
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[(C6H5)2PCH2CH2 ]2P(C6H5)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,2-Bis(diphenylphosphino)ethylene
Reactant of Route 2
cis-1,2-Bis(diphenylphosphino)ethylene
Reactant of Route 3
cis-1,2-Bis(diphenylphosphino)ethylene
Reactant of Route 4
cis-1,2-Bis(diphenylphosphino)ethylene
Reactant of Route 5
cis-1,2-Bis(diphenylphosphino)ethylene
Reactant of Route 6
cis-1,2-Bis(diphenylphosphino)ethylene

Citations

For This Compound
465
Citations
PG Jones - … Section B: Structural Crystallography and Crystal …, 1980 - scripts.iucr.org
C26H22Au2CI2P2, Mr= 861.25, monoclinic, Cc. The cell constants change appreciably on ir-radiation. Those used for calculations were from an irradiated crystal: a= 13.293 (6), b= …
Number of citations: 52 scripts.iucr.org
P Aslanidis, PJ Cox, S Divanidis, P Karagiannidis - Inorganica chimica acta, 2004 - Elsevier
Reaction of copper(I) chloride or bromide with equimolar amounts of the diphos ligand cis-1,2-bis(diphenylphosphino)ethylene (dppet) and a heterocyclic thione (L) in acetonitrile/…
Number of citations: 56 www.sciencedirect.com
CA McAuliffe, DW Meek - Inorganic Chemistry, 1969 - ACS Publications
A number of bidentate ligands have beenused in recent years to form five-coordinate complexes with nickel (II). Nyholm, et al., prepared Ni (DAS) 2X+ complexes (DAS= o-…
Number of citations: 49 pubs.acs.org
M Trivedi, JR Smreker, G Singh, A Kumar… - New Journal of …, 2017 - pubs.rsc.org
The reaction of cis-1,2-bis(diphenylphosphino)ethylene (dppet) with CuX (X = CN, SCN) in 1 : 1 M molar ratio in DCM–MeOH (50 : 50 V/V) under refluxing conditions gave two dimeric …
Number of citations: 17 pubs.rsc.org
JK McCusker, M Zvagulis, HG Drickamer… - Inorganic …, 1989 - ACS Publications
The pressure-induced high-spin to low-spin transformation in solid Fe (dppen) 2X2, where X= Cl or Br and dppen= cut-1, 2-bis (diphenylphosphino) ethylene, has beenstudied by …
Number of citations: 48 pubs.acs.org
MM Alam, F Islam, TSM Abedin, SE Kabir, KA Azam - 2021 - nopr.niscpr.res.in
Reaction of [Re2(CO)9(MeCN)] with cis-1,2-bis(diphenylphosphino)ethylene (cis-Ph2PCH=CHPPh2) in boiling benzene (80 C) afforded two compounds, ax-[Re2(CO)9(κ1-cis-Ph2PCH…
Number of citations: 2 nopr.niscpr.res.in
EM Sussuchi, AA de Lima, WF De Giovani - Journal of Molecular Catalysis …, 2006 - Elsevier
The ruthenium(II) complexes [Ru(cis-L)(totpy)(H 2 O)](PF 6 ) 2 (1) and [Ru(trans-L) 2 (totpy)(H 2 O)](PF 6 ) 2 (2) (L=1,2-bis(diphenylphosphino)ethylene; totpy=4′-(4-tolyl)-2,2′:6′,2″-…
Number of citations: 10 www.sciencedirect.com
NW Terry III, EL Amma, L Vaska - Journal of the American …, 1972 - ACS Publications
Figure 1. A perspective view of the [OzCo (2= phos) 2]+ ion in-dicating important distances and angles. The phenyl rings are not shown for reasons of simplicity. The “equatorial” plane is …
Number of citations: 56 pubs.acs.org
MM Ebrahim, H Stoeckli-Evans… - Journal of …, 2007 - Elsevier
Organotin(IV) complexes of the type [RSnCl 3 (cis-Ph 2 PCHCHPPh 2 )] [R=Me (1), n Bu (2), Ph (3)] were prepared by the reaction of RSnCl 3 with the rigid bisphosphine ligand, cis-1,2-…
Number of citations: 13 www.sciencedirect.com
CH Ueng, RS Lee - Journal of the Chinese Chemical Society, 1991 - Wiley Online Library
The title compounds, Mo(CO) 2 (Ph 2 PCH 2 PPh 2 )(Ph 2 PCH 2 CH 2 PPh 2 ), Mo(CO) 2 (dppm)(dppe) 1, and Mo(CO) 2 (Ph 2 PCH 2 CH 2 PPh 2 )(Ph 2 PCH = CHPPh 2 ), Mo(CO) 2 (…
Number of citations: 4 onlinelibrary.wiley.com

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